molecular formula C20H23ClN6 B5884020 1-(2-chlorobenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(2-chlorobenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5884020
M. Wt: 382.9 g/mol
InChI Key: RCBFATPDENRILN-UHFFFAOYSA-N
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Description

The compound 1-(2-chlorobenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-chlorobenzyl group at position 1 and a piperazine moiety substituted with a 2-methylprop-2-en-1-yl (isobutene) group at position 4. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological relevance, including antitumor, antimicrobial, and kinase inhibitory activities . The structural uniqueness of this compound lies in the isobutene group, which may enhance lipophilicity and membrane permeability, and the 2-chlorobenzyl substituent, which differs from the more common 4-chlorobenzyl analogs .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6/c1-15(2)12-25-7-9-26(10-8-25)19-17-11-24-27(20(17)23-14-22-19)13-16-5-3-4-6-18(16)21/h3-6,11,14H,1,7-10,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBFATPDENRILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a piperazine derivative, often under reflux conditions.

    Attachment of the 2-chlorobenzyl group: This is usually done via a nucleophilic substitution reaction, where the piperazine nitrogen attacks the 2-chlorobenzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can modify the functional groups, such as reducing double bonds or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Kinase Inhibition

Compounds with 4-chlorobenzyl groups (e.g., ) have shown activity against kinases such as Src, with PP2 (a pyrazolo[3,4-d]pyrimidine derivative) being a well-characterized inhibitor . The 2-chlorobenzyl substitution in the target compound may alter binding kinetics due to steric and electronic differences compared to 4-chloro analogs. Piperazine substituents like phenethyl () or isobutene (target compound) likely influence interactions with hydrophobic kinase domains .

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidines incorporating benzothiazole moieties () exhibit significant activity against P. aeruginosa and C. albicans.

Antitumor Potential

Pyrazolo[3,4-d]pyrimidines are established antitumor agents due to their purine-mimetic structure, interfering with DNA synthesis and kinase signaling . The isobutene group in the target compound could improve bioavailability, a critical factor in oncology drug design.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Chloro-substituted derivatives (e.g., ) generally exhibit lower aqueous solubility than methoxy analogs (), which may limit oral bioavailability .
  • Metabolic Stability : Methoxy groups () resist oxidative metabolism better than chloro groups, suggesting longer half-lives for methoxy-substituted compounds .

Biological Activity

The compound 1-(2-chlorobenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine represents a novel class of pyrazolo[3,4-d]pyrimidines that have garnered attention for their potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by a complex molecular structure that integrates a chlorobenzyl group, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine core. The synthesis typically involves multi-step organic reactions, including the formation of intermediates through Grignard reactions and subsequent modifications to achieve the desired structure.

Anticancer Properties

Research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. A study evaluating various derivatives found that certain compounds exhibited significant inhibitory activity against human tumor cell lines. For instance, one derivative demonstrated an IC50 value of 1.74 μM against the OVCAR-4 ovarian cancer cell line, indicating potent anti-proliferative effects .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidines

Compound IDCell LineIC50 (μM)Mechanism of Action
7dOVCAR-41.74EGFR/ErbB2 inhibition, apoptosis induction
7dACHN5.53Cell cycle arrest at G2/M phase
7dNCI-H4604.44Active caspase-3 level increase

The dual inhibition of EGFR and ErbB2 receptors is particularly noteworthy as it leads to apoptosis through increased levels of active caspase-3 and cell cycle arrest .

The mechanisms underlying the biological activity of this compound involve interactions with specific kinases and cellular pathways:

  • Tyrosine Kinase Inhibition : The compound acts as a dual inhibitor targeting EGFR and ErbB2 kinases. This action disrupts signaling pathways critical for cancer cell proliferation and survival.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through caspase activation and modulation of cell cycle dynamics .

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • In Vitro Studies : A series of compounds were screened against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). The findings indicated that compounds structurally similar to this compound exhibited superior anticancer activity compared to standard treatments like Erlotinib .
  • Mechanistic Insights : Further investigations into the cellular effects revealed that treatment with these compounds resulted in significant changes in cell cycle distribution and increased apoptotic markers in sensitive cell lines .

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